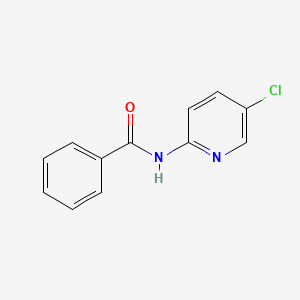

N-(5-chloropyridin-2-yl)benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(5-chloropyridin-2-yl)benzamide involves the reaction between 5-chloro-2-aminopyridine and trans-β-nitrostyrene . The yield for this reaction is approximately 68% .

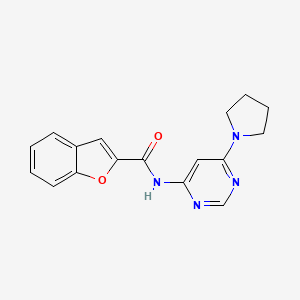

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a pyridine ring via an amide linkage. The chlorine atom is positioned at the 5-position of the pyridine ring .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Metal Complexes and Antioxidant Activities :

- A study by Yeşilkaynak (2016) explored the synthesis of a thiourea derivative of N-(5-chloropyridin-2-yl)benzamide and its metal complexes (Co2+, Ni2+, Cu2+). These complexes were examined for their antioxidant activities using DPPH and ABTS assays.

Neuroleptic Activity :

- Iwanami et al. (1981) investigated benzamides of N,N-disubstituted ethylenediamines for potential neuroleptic properties. They found a correlation between structure and activity, indicating the relevance of this compound derivatives in neuroleptic drug development. Iwanami et al. (1981)

Potassium Channel Openers for Epilepsy Treatment :

- Amato et al. (2011) described N-pyridyl benzamide derivatives as KCNQ2/Q3 potassium channel openers, active in models of epilepsy and pain. Their work highlights the therapeutic potential of these compounds in epilepsy treatment. Amato et al. (2011)

Melanoma Cytotoxicity :

- Wolf et al. (2004) synthesized benzamide derivatives conjugated with alkylating cytostatics, showing higher toxicity against melanoma cells compared to standard drugs. This research indicates the potential of this compound in targeted melanoma therapy. Wolf et al. (2004)

Chemical Synthesis and Characterization :

- Zhao et al. (2017) utilized 2-(pyridin-2-yl)aniline as a directing group in promoting C-H amination mediated by cupric acetate, showing the utility of this compound in complex chemical syntheses. Zhao et al. (2017)

Capillary Electrophoresis in Drug Analysis :

- Ye et al. (2012) developed a nonaqueous capillary electrophoresis method for separating imatinib mesylate and related substances, including this compound derivatives. This method is significant for quality control in pharmaceuticals. Ye et al. (2012)

Antiprion Agents :

- Fiorino et al. (2012) synthesized benzamide derivatives, including this compound, as potential antiprion agents. Their binding affinity to human PrP(C) and inhibition of PrP(Sc) conversion were studied, showing promise in prion disease treatment. Fiorino et al. (2012)

Antimycobacterial Compounds :

- Nawrot et al. (2020) explored N‐pyridinylbenzamides for antimycobacterial activity, showing that some derivatives, like N‐(5‐chloropyridin‐2‐yl)‐3‐(trifluoromethyl)benzamide, have significant activity against Mycobacterium tuberculosis. Nawrot et al. (2020)

Eigenschaften

IUPAC Name |

N-(5-chloropyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBITUHRFBJZRJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2894879.png)

![2-(4-ethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2894880.png)

![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-cyclohexylethanediamide](/img/structure/B2894889.png)

![2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/no-structure.png)

![2-[1-benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole](/img/structure/B2894891.png)

![N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2894893.png)

![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-benzylacetamide](/img/structure/B2894894.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2894895.png)

![3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2894900.png)